(E)-N-(3-ethyl-4-phenylthiazol-2(3H)-ylidene)-4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)aniline hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-N-(3-ethyl-4-phenylthiazol-2(3H)-ylidene)-4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)aniline hydrobromide is a useful research compound. Its molecular formula is C24H26BrN5S and its molecular weight is 496.47. The purity is usually 95%.
BenchChem offers high-quality (E)-N-(3-ethyl-4-phenylthiazol-2(3H)-ylidene)-4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)aniline hydrobromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-(3-ethyl-4-phenylthiazol-2(3H)-ylidene)-4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)aniline hydrobromide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Analgesic Properties
A study focused on synthesizing substances with potentially analgesic properties within the series of hydrobromides including (E)-N-(3-ethyl-4-phenylthiazol-2(3H)-ylidene)-4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)aniline. The synthesized compounds underwent evaluation for their analgesic activity using thermal and chemical stimulation models. The research identified a moderate analgesic effect in specific derivatives compared to the reference drug ketorolac, indicating a potential for developing new pain treatment options. This work highlights the "structure‒activity" relationship in the quest for effective analgesic agents (Demchenko et al., 2018).
Antimicrobial Activity
The synthesis of novel annulated azaheterocycles, including benzo[1,2,4]triazoloazepine and tetrahydronaphtho[1,2-e][1,2,4]triazine derivatives, has shown that these compounds possess antimicrobial activity against Gram-positive Staphylococcus aureus. This study suggests that the antibiotic activity may be attributed to the inhibition of DNA gyrase, indicating the potential use of these compounds in the development of new antimicrobial agents (Zheng et al., 2021).
Electroluminescent Properties
Research into the synthesis and characterization of small molecular compounds with donor-acceptor structures incorporating elements of the specified chemical structure has revealed significant potential in organic light-emitting diodes (OLEDs) technology. These compounds exhibited high photoluminescence quantum yields and excellent thermal and morphological stabilities, underscoring their utility in enhancing the performance and efficiency of OLEDs (Jin et al., 2020).
H1-Antihistaminic Agents
A study on the synthesis of 4-(3-ethylphenyl)-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones revealed their potential as a new class of H1-antihistaminic agents. In vivo testing on guinea pigs showed significant protection from histamine-induced bronchospasm, with certain compounds outperforming the standard chlorpheniramine maleate in efficacy and exhibiting minimal sedation. This suggests a promising direction for developing safer and more effective antihistamines (Alagarsamy et al., 2009).
properties
IUPAC Name |
3-ethyl-4-phenyl-N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]-1,3-thiazol-2-imine;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5S.BrH/c1-2-28-21(18-9-5-3-6-10-18)17-30-24(28)25-20-14-12-19(13-15-20)23-27-26-22-11-7-4-8-16-29(22)23;/h3,5-6,9-10,12-15,17H,2,4,7-8,11,16H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMVWFWPXRWETGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CSC1=NC2=CC=C(C=C2)C3=NN=C4N3CCCCC4)C5=CC=CC=C5.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26BrN5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.